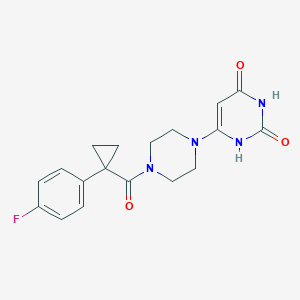
6-(4-(1-(4-fluorophenyl)cyclopropane-1-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Receptor Antagonist Activity
A study by Watanabe et al. (1992) synthesized a series of compounds, including derivatives similar to the queried compound, exhibiting potent 5-HT2 antagonist activity. These compounds, such as 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, demonstrated significant activity without showing alpha 1 antagonist activity in vivo, indicating a potential application in targeting serotonin receptors for therapeutic purposes Y. Watanabe et al., 1992.
Chemical Synthesis Techniques
Veerman et al. (2003) discussed the synthesis of 2-substituted and 2,5-disubstituted piperazine-3,6-diones starting from alpha-amino acids. This method involves the selective reduction of carbonyl to urethane, followed by cyclization, showcasing a versatile approach in synthesizing piperazine derivatives, which can be applied to the synthesis of compounds like the queried chemical J. Veerman et al., 2003.
Luminescent Properties and Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, demonstrating the fluorescence quantum yields and photo-induced electron transfer (PET) properties. This research suggests potential applications of similar compounds in fluorescence-based sensors or probes for biological and chemical detections Jiaan Gan et al., 2003.
Herbicidal Activity
Li et al. (2005) prepared novel 1-phenyl-piperazine-2,6-diones demonstrating significant herbicidal activity. This suggests the potential application of compounds like the queried chemical in agricultural sciences for the development of new herbicides Bin Li et al., 2005.
Safety And Hazards
This involves identifying any potential hazards associated with the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve identifying areas of ongoing research involving the compound, and potential future applications.
Propiedades
IUPAC Name |
6-[4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c19-13-3-1-12(2-4-13)18(5-6-18)16(25)23-9-7-22(8-10-23)14-11-15(24)21-17(26)20-14/h1-4,11H,5-10H2,(H2,20,21,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVPBQANJWPFPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(1-(4-fluorophenyl)cyclopropane-1-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

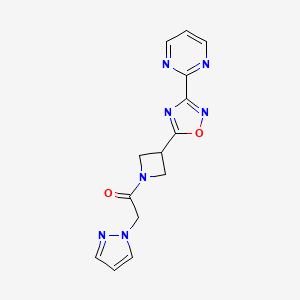
![N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2402004.png)
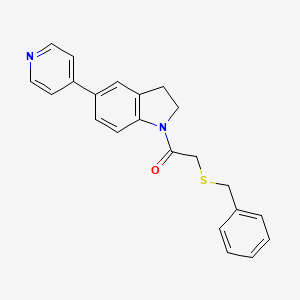

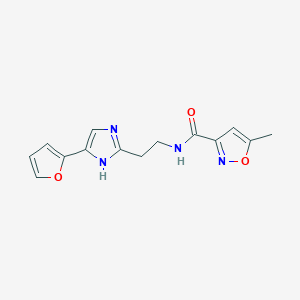
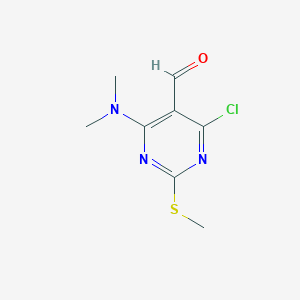
![3,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2402010.png)
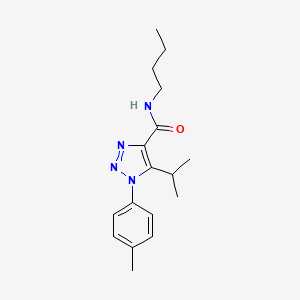
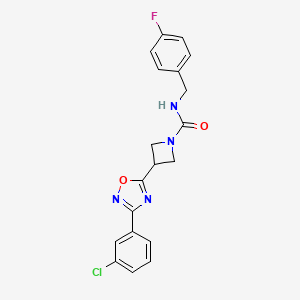
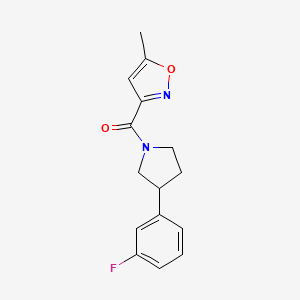
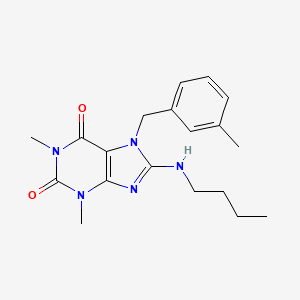
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)
![6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2402025.png)